molecular formula C8H17NO3 B1371089 3-(2-Methoxyethoxy)oxan-4-amine CAS No. 1173164-61-8

3-(2-Methoxyethoxy)oxan-4-amine

Cat. No. B1371089
M. Wt: 175.23 g/mol
InChI Key: JLZROIGTYSWPMG-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)oxan-4-amine is a chemical compound with the CAS Number: 1173164-61-8 . It has a molecular weight of 175.23 . The IUPAC name for this compound is 3-amino-1,5-anhydro-2,3-dideoxy-4-O-(2-methoxyethyl)pentitol .


Molecular Structure Analysis

The InChI code for 3-(2-Methoxyethoxy)oxan-4-amine is 1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7 (8)9/h7-8H,2-6,9H2,1H3 .


Physical And Chemical Properties Analysis

3-(2-Methoxyethoxy)oxan-4-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

    Synthesis of 1,2,4-triazole-fused heterocycles

    • Field : Organic Chemistry
    • Application : 1,2,4-Triazoles are ubiquitous in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and materials science research . “3-(2-Methoxyethoxy)oxan-4-amine” could potentially be used in the synthesis of these compounds .
    • Method : The synthesis involves an amine oxidase-inspired catalysis. An o-quino-enzyme mimicking 1,10-phenanthroline-5,6-dione (phd) catalyzes the coupling of two readily available nucleophilic components, a primary amine and hydrazine, in the presence of a Lewis acid (FeCl3) as a co-catalyst using oxygen (1 atm) as the terminal oxidant .
    • Results : The method is atom-economical and environmentally benign, producing water and ammonia as the only by-products . It affords molecules with varying structural diversity, synthetic bioactivity and drug linkages, and several fascinating physical features .

    Synthesis of Polyazamacrocyclic Compounds

    • Field : Material Science
    • Application : “3-(2-Methoxyethoxy)oxan-4-amine” could potentially be used in the synthesis of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines .
    • Method : The synthesis was carried out using Pd(0)-catalyzed amination .
    • Results : The dependence of the yields of the macrocycles on the synthetic path was observed .
  • Synthesis of Symmetric Amines
    • Field : Organic Chemistry
    • Application : “3-(2-Methoxyethoxy)oxan-4-amine” could potentially be used in the synthesis of symmetric primary, secondary, and tertiary alkyl amines .
    • Method : The synthesis was carried out using 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . All three types of amines have been successfully prepared after changing the ratio of substrates and base control .
    • Results : The method introduced in this work provides a new one-pot method for the synthesis of symmetrical amines .
  • Synthesis of Polyazamacrocyclic Compounds
    • Field : Material Science
    • Application : “3-(2-Methoxyethoxy)oxan-4-amine” could potentially be used in the synthesis of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines .
    • Method : The synthesis was carried out using Pd(0)-catalyzed amination .
    • Results : The dependence of the yields of the macrocycles on the synthetic path was observed .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

3-(2-methoxyethoxy)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7(8)9/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZROIGTYSWPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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